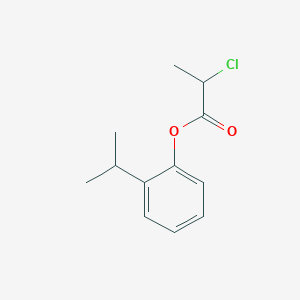
2-(Propan-2-yl)phenyl 2-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)phenyl 2-chloropropanoate is an organic compound that belongs to the ester class It is characterized by the presence of a phenyl group substituted with an isopropyl group and a chloropropanoate ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl 2-chloropropanoate typically involves the esterification of 2-(Propan-2-yl)phenol with 2-chloropropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-yl)phenyl 2-chloropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(Propan-2-yl)phenol and 2-chloropropanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The chlorine atom in the 2-chloropropanoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: 2-(Propan-2-yl)phenol and 2-chloropropanoic acid.
Reduction: 2-(Propan-2-yl)phenyl 2-propanol.
Substitution: Products depend on the nucleophile used, such as 2-(Propan-2-yl)phenyl 2-aminopropanoate or 2-(Propan-2-yl)phenyl 2-thiopropanoate.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)phenyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yl)phenyl 2-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl group and isopropyl substitution may influence the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-propanol: An alcohol derivative with similar structural features but lacks the ester and chlorine functionalities.
Phenylacetone: A ketone with a phenyl group and a propanone moiety, used in the synthesis of various pharmaceuticals.
Uniqueness
2-(Propan-2-yl)phenyl 2-chloropropanoate is unique due to its combination of an ester and a chlorinated propanoate moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
106647-74-9 |
|---|---|
Fórmula molecular |
C12H15ClO2 |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
(2-propan-2-ylphenyl) 2-chloropropanoate |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)10-6-4-5-7-11(10)15-12(14)9(3)13/h4-9H,1-3H3 |
Clave InChI |
JJJZLWXIZYDJBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1OC(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


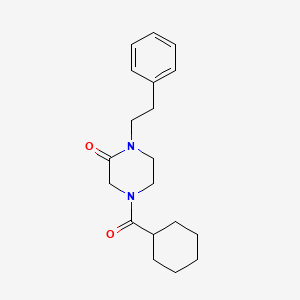
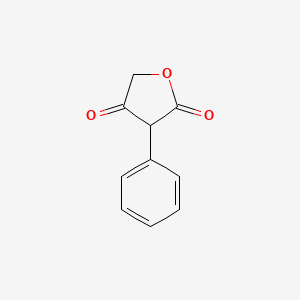
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
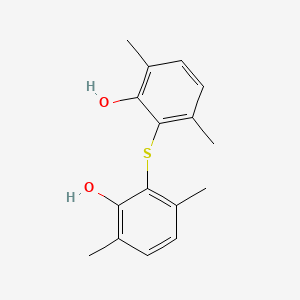

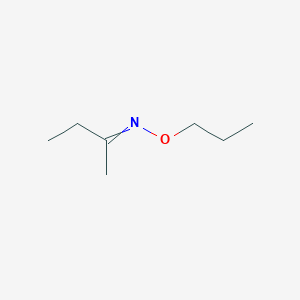
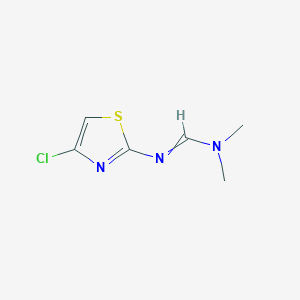
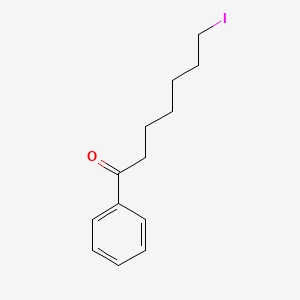
![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
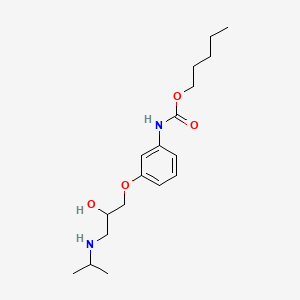
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
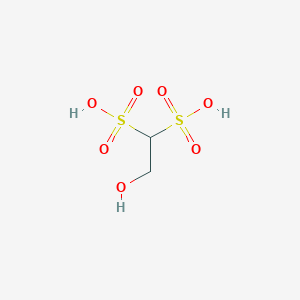

![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
